molecular formula C9H7ClO B1350998 3-(2-Chlorophenyl)prop-2-yn-1-ol CAS No. 80151-26-4

3-(2-Chlorophenyl)prop-2-yn-1-ol

Cat. No. B1350998
CAS RN: 80151-26-4
M. Wt: 166.6 g/mol
InChI Key: VPTSXDNZKHJDLN-UHFFFAOYSA-N
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Description

“3-(2-Chlorophenyl)prop-2-yn-1-ol” is a chemical compound


Scientific Research Applications

Synthesis of Primary Propargylic Alcohols

  • Methods : The synthesis might involve the use of terminal alkynes and reagents like Rongalite as the C1 unit under controlled conditions .
  • Results : The process could yield various propargylic alcohols with different substituents, characterized by techniques such as NMR and HRMS .

Facile Synthesis of Substituted 3-Aminofurans

  • Application Summary : It could be involved in the tandem reaction of N-Sulfonyl-1,2,3-triazoles and propargyl alcohols to produce substituted 3-aminofurans .
  • Methods : The reaction may utilize palladium and copper catalysts in an inert atmosphere, with monitoring by thin-layer chromatography (TLC) .
  • Results : The synthesis could result in a variety of 3-aminofurans, which are important in pharmaceuticals and agrochemicals .

Catalyst Reusability Studies

  • Application Summary : The compound might be used in studies to test the reusability of catalysts in chemical reactions .
  • Methods : After a reaction, the catalyst could be separated and reused without further purification to assess its longevity and efficiency .
  • Results : The findings would provide insights into the economic and environmental viability of using the catalyst in industrial applications .

Chemical Safety and Handling

  • Application Summary : The compound’s safety data sheet provides crucial information for its handling, storage, and disposal in a laboratory or industrial setting .
  • Methods : Safety measures include using protective gear and ensuring proper ventilation when handling the compound .
  • Results : Adherence to these guidelines helps prevent respiratory, skin, and eye irritation, as indicated by hazard statements .

Chemical Synthesis

  • Application Summary : It may serve as a chemical reagent or intermediate in the synthesis of various organic compounds .
  • Methods : The compound could be used in reactions under specific conditions to yield desired products .
  • Results : The synthesized products could then be used in further research or as part of larger chemical processes .

Research and Development

  • Application Summary : Scientists in research institutions may use this compound to develop new synthetic routes or materials .
  • Methods : Experimental procedures would involve the compound in various chemical reactions to test hypotheses .
  • Results : Successful experiments could lead to the publication of new research findings or patents .

properties

IUPAC Name

3-(2-chlorophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTSXDNZKHJDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399431
Record name 3-(2-chlorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)prop-2-yn-1-ol

CAS RN

80151-26-4
Record name 3-(2-chlorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Z Li, L Zhao, Y Zhang, H Yan, X Huang… - The Journal of Organic …, 2022 - ACS Publications
Two concise strategies to synthesize oxazolidin-2-imines by cascade nucleophilic attack/addition cyclization reactions of (Z)-2-bromo-3-phenylprop-2-en-1-ols/3-phenylprop-2-yn-1-ols …
Number of citations: 1 pubs.acs.org
I Ar - scholar.archive.org
Br mL of DMF, 10 mL of TEA, propargylic alcohol (9.00 mmol, 1.5 eq), copper iodide (0.12 mmol, 0.02 eq) and PdCl2 (PPh3) 2 (0.06 mmol, 0.01 eq) were added, then the reaction was …
Number of citations: 0 scholar.archive.org
MK Tiwari, L Yadav, BR Kumar Shyamlal… - Asian Journal of …, 2019 - Wiley Online Library
Herein, we report an unprecedented, fast, highly efficient, transition‐metal‐free, modified Favorskii reaction‐type direct alkynylation and (E)‐alkenylation protocol towards the synthesis …
Number of citations: 9 onlinelibrary.wiley.com
CC Chen, TH Kuan, WW Yuan, SE Chen… - Advanced Synthesis …, 2022 - Wiley Online Library
Bromotrimethylsilane‐promoted benzannulation of o‐alkynylbenzaldehydes and alkynes to yield 1‐naphthyl aryl ketones is reported. The reaction conditions are mild, metal‐free, and …
Number of citations: 1 onlinelibrary.wiley.com
O Bobileva, M Ikaunieks, G Duburs, I Mandrika… - Bioorganic & Medicinal …, 2017 - Elsevier
Novel series of compounds consisting of 2-amidocyclohex-1-ene carboxylate and phenyl parts which are connected by enyne (compounds 2a–f), but-1-yne (compounds 4a–j), and …
Number of citations: 5 www.sciencedirect.com
C Li, X Li, X Meng, T Wang, J Li… - Synthetic Communications, 2011 - Taylor & Francis
The lithium tert-butoxide reagent was found to promote the addition of terminal aromatic alkynes to various aromatic aldehydes. This reaction was efficiently carried out in anhydrous …
Number of citations: 5 www.tandfonline.com
E Thomas - 2017 - theses.fr
Ce travail est composé de trois projets. Le premier projet a pour objectif de découvrir de nouveaux métabolites de la vitamine A. Il a consisté en la synthèse d’un analogue du …
Number of citations: 3 www.theses.fr

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